Dual Methylthio Substitution Pattern vs. Single-Thioether and Non-Thioether Oxalamides
The target compound carries two methylthio (-SCH3) groups: one at the ortho position of the N2-phenyl ring and one at the 4-position of the N1-but-2-ol chain. In contrast, the majority of oxalamide derivatives described in the primary literature bear zero or one thioether substituent. The N-arylthiooxamide patent JP2001114753 explicitly claims arylthio substitution (R2 = phenyl substituted with 1–3 groups including alkylthio) as essential for CD45 tyrosine phosphatase inhibition, a mechanism implicated in T-cell and mastocyte activation [1]. The additional methylthio on the butyl side chain of the target compound further increases the count of polarisable sulphur atoms from one to two, which is expected to modulate both LogP and target off-rate, though direct head-to-head binding data remain unavailable in the public domain.
| Evidence Dimension | Number of methylthio (-SCH3) substituents; relevance to CD45 phosphatase inhibition per N-arylthiooxamide pharmacophore |
|---|---|
| Target Compound Data | 2 methylthio groups (2-SCH3 on phenyl ring + 4-SCH3 on butyl chain) |
| Comparator Or Baseline | N-arylthiooxamide class defined in JP2001114753: 1–3 substituents on phenyl ring only; typical literature oxalamides: 0 methylthio groups |
| Quantified Difference | 2 vs. ≤1 methylthio groups; the second methylthio extends the atom count of polarisable sulphur beyond the minimum required by the patent pharmacophore |
| Conditions | Structural comparison based on IUPAC nomenclature and patent claims; no direct comparative biochemical assay data available |
Why This Matters
The dual methylthio architecture distinguishes this compound from simpler oxalamides and may confer enhanced potency or selectivity in CD45-dependent immunomodulation assays, justifying procurement over single-thioether analogs when structure-activity relationship (SAR) exploration of the thioether motif is the study objective.
- [1] Sato M., Kobayashi Y., Hamaguchi T. N-ARYLTHIOOXAMIDE DERIVATIVE. Japanese Patent JP2001114753A, filed October 19, 1999, published April 24, 2001. Assignee: TAISHO PHARMACEUTICAL CO LTD. View Source
